molecular formula C20H18N6O2 B2889701 3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1797735-73-9

3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2889701
CAS No.: 1797735-73-9
M. Wt: 374.404
InChI Key: DMSZCDRQSFXMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)quinazolin-4(3H)-one” is a complex organic molecule. It contains several fused rings, including a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring and a quinazolinone ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple fused rings. The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring system is a tricyclic structure, and the quinazolinone is a bicyclic structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of multiple nitrogen atoms and the carbonyl group in the quinazolinone ring can potentially participate in various chemical reactions .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • A study detailed the synthesis of quinazolin-4(3H)-ones through amidine N-arylation, demonstrating a method that can potentially be applied to synthesize compounds with similar structures to the one (Li et al., 2013).
  • Another research highlighted the catalyst-free synthesis of pyrazolo[3,4-b]quinolin-5-one and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5,7-dione derivatives , showcasing a method that may relate to synthesizing the compound due to structural similarities (Ezzati et al., 2017).

Biological Activities

  • A study on new quinazoline derivatives investigated their immunotropic activity, suggesting potential applications in modulating immune responses. This research might indicate the biological activity potential of compounds with similar chemical structures (Tsibizova et al., 2021).
  • Research on iodine catalyzed oxidative synthesis of quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones, including methods that could be relevant for synthesizing structurally related compounds, discussed the significance of molecular iodine in facilitating these reactions (Mohammed et al., 2015).

Chemical Transformations and Applications

  • Solvent-free heterocyclic synthesis research explored the creation of various heterocycles, including quinazolines and quinazolinones, presenting environmentally friendly approaches that might be applicable to the compound of interest (Martins et al., 2009).
  • A study focusing on pyrimidine and fused pyrimidine derivatives as protein kinase inhibitors for cancer treatment discussed the potential of such compounds in therapeutic applications, hinting at the research significance of compounds with pyrimidine structures (Abdellatif & Bakr, 2020).

Future Directions

Compounds with similar structures have been studied for their potential in medicinal chemistry, particularly as anticancer agents . Therefore, future research could focus on exploring the biological activity of this compound and its potential use in drug development.

Properties

IUPAC Name

3-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-13-8-18-21-9-14-10-24(7-6-17(14)26(18)23-13)19(27)11-25-12-22-16-5-3-2-4-15(16)20(25)28/h2-5,8-9,12H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSZCDRQSFXMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CN4C=NC5=CC=CC=C5C4=O)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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